molecular formula C21H26N8S B608338 N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine CAS No. 1303469-70-6

N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine

Cat. No. B608338
CAS RN: 1303469-70-6
M. Wt: 422.55
InChI Key: HFLMLZKGLUEWBU-UHFFFAOYSA-N
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Description

KHK-IN-8 is a reversible and ATP-competitive inhibitor of human hepatic KHK activity. It acts by efficiently blocking fructose-1-phosphate secretion.

Scientific Research Applications

Thioxopyrimidine in Heterocyclic Synthesis

A novel series of compounds including N-cycloalkanes, morpholine, and piperazines, which incorporate a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, were synthesized through intramolecular cyclization. These compounds offer potential in the field of heterocyclic chemistry, which could be relevant to the structure and applications of N8-(Cyclopropylmethyl)-N4-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine (Ho & Suen, 2013).

Anhydrous vs. Hydrated Pyrimidine Derivatives

Research on N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed distinct structural differences between anhydrous and hydrated forms. These findings contribute to understanding the molecular structure and potential interactions of similar pyrimidine derivatives (Trilleras et al., 2008).

Synthesis of Pyrimidine-Triazole Derivatives

A study on the cyclization of tetrahydropyrimidin derivatives and their reaction with electrophiles has expanded the knowledge of pyrimidine chemistry. This could offer insights into similar pyrimidine compounds, including their synthesis and reactivity (Mekuskiene & Vainilavicius, 2006).

Nonaqueous Capillary Electrophoresis Studies

The separation of pyrimidine derivatives, including those related to imatinib mesylate, was achieved through nonaqueous capillary electrophoresis. This method could potentially be applied to similar compounds for effective separation and analysis (Ye et al., 2012).

Novel Benzodifuranyl and Thiazolopyrimidine Derivatives

The synthesis of novel benzodifuranyl and thiazolopyrimidine derivatives with potential anti-inflammatory and analgesic properties highlights the therapeutic applications of pyrimidine derivatives (Abu‐Hashem et al., 2020).

Synthesis of Tetrahydrobenzothienopyrimidine Derivatives

Research on the microwave-assisted synthesis of tetrahydrobenzothienopyrimidine derivatives demonstrates the potential for efficient and novel synthesis methods for pyrimidine derivatives (Abdalha et al., 2011).

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine Reaction

A study on the cyclocondensation reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde resulted in the formation of a novel pyrimido[1,2-a][1,3,5]triazin-6-one, illustrating the chemical diversity and reactivity of pyrimidine-based compounds (Sachdeva et al., 2008).

Pyrido[2,3-d]pyrimidine Derivatives Antitumor Activity

A study on pyrido[2,3-d]pyrimidine derivatives revealed their potential as antitumor agents, suggesting the significant biomedical applications of pyrimidine derivatives in cancer research (Gineinah et al., 2013).

properties

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMLZKGLUEWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Khk-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine
Reactant of Route 2
N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine
Reactant of Route 3
Reactant of Route 3
N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine
Reactant of Route 4
Reactant of Route 4
N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine
Reactant of Route 5
N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine
Reactant of Route 6
N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine

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